

The Potential of DBPR728 in Hepatocellular Carcinoma: A Technical Overview

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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

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Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for subsets of tumors driven by specific oncogenic pathways. One such pathway involves the overexpression of the MYC proto-oncogene, a key driver of tumorigenesis in a variety of cancers, including HCC. A promising therapeutic avenue targets Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression and is known to stabilize MYC oncoproteins. This technical guide delves into the preclinical evidence supporting **DBPR728**, a novel, orally bioavailable prodrug of the potent AURKA inhibitor 6K465, as a potential therapeutic agent for MYC-amplified HCC.

DBPR728 is designed for enhanced oral bioavailability and a prolonged half-life, allowing for less frequent dosing regimens.^[1] Preclinical studies have demonstrated its ability to induce durable tumor regression in xenograft models of HCC that overexpress c-MYC.^{[1][2][3][4]} This document provides a comprehensive summary of the quantitative data from these studies, detailed experimental protocols, and a visualization of the underlying signaling pathways to facilitate further research and development.

Quantitative Preclinical Data

The efficacy of **DBPR728** has been evaluated in preclinical models of hepatocellular carcinoma, primarily utilizing the SNU-398 cell line, which is characterized by c-MYC overexpression. The data below summarizes key pharmacokinetic and in vivo efficacy parameters.

Table 1: Pharmacokinetics of DBPR728 and its Active Moiety (6K465)

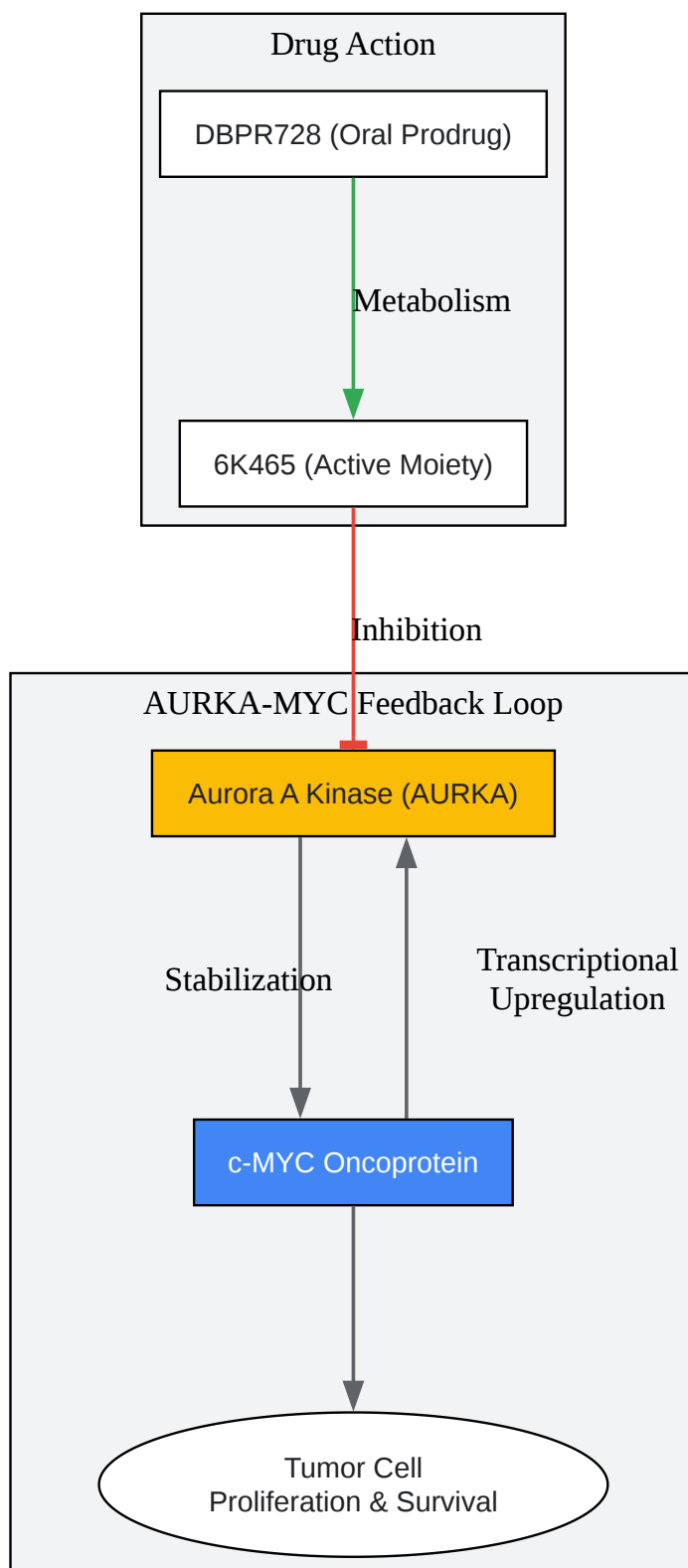
| Parameter | Value | Notes |
|-------------------------|---------------------------------|---|
| Oral Bioavailability | ~10-fold improvement over 6K465 | DBPR728 is an acyl-based prodrug of 6K465 designed for better absorption. [1] [3] [4] |
| Tumor/Plasma Ratio | 3.6-fold within 7 days | Demonstrates significant accumulation and retention in tumor tissue. [1] [3] [4] |
| Active Moiety Half-Life | Long tumor half-life | The prolonged presence of the active compound 6K465 in the tumor allows for infrequent dosing. [1] |

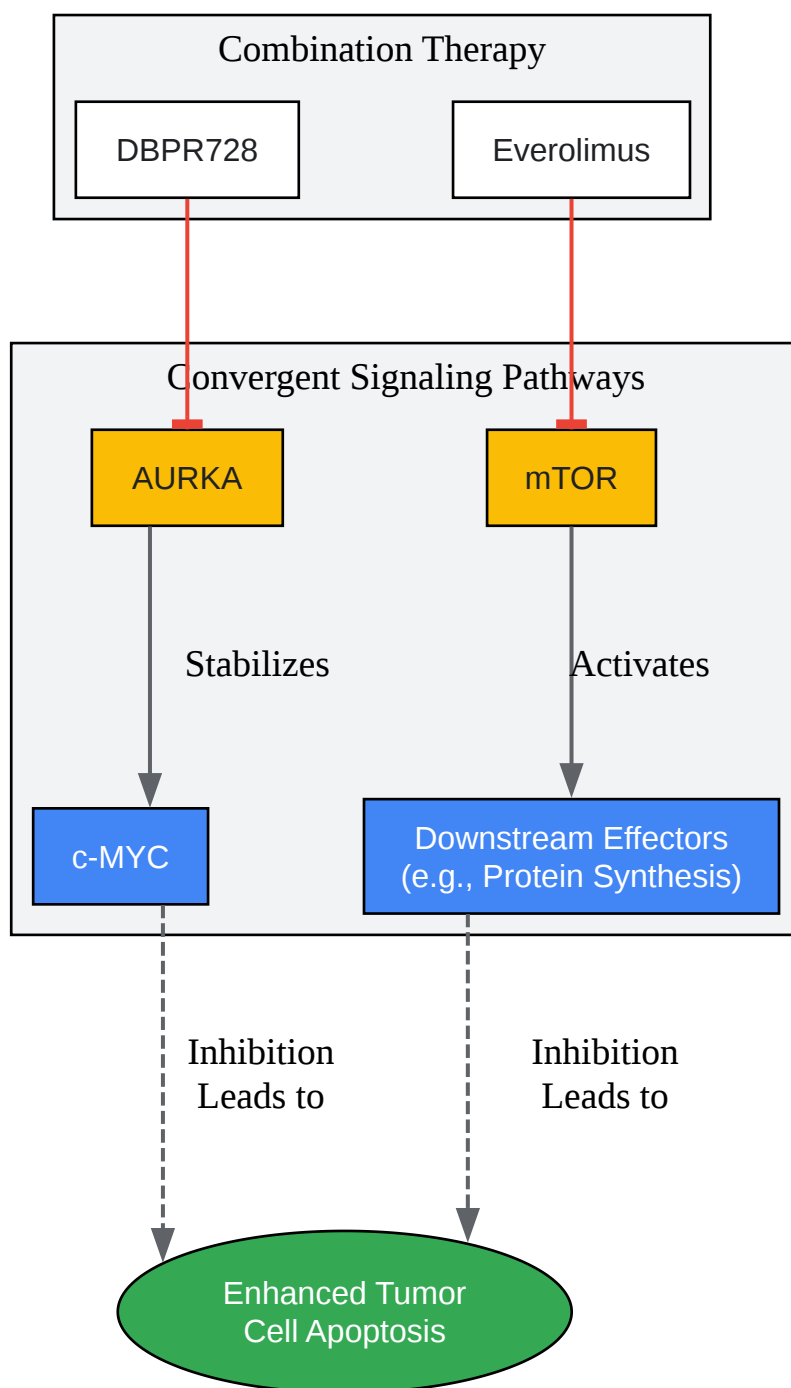
Table 2: In Vivo Efficacy of DBPR728 in HCC Xenograft Model (SNU-398)

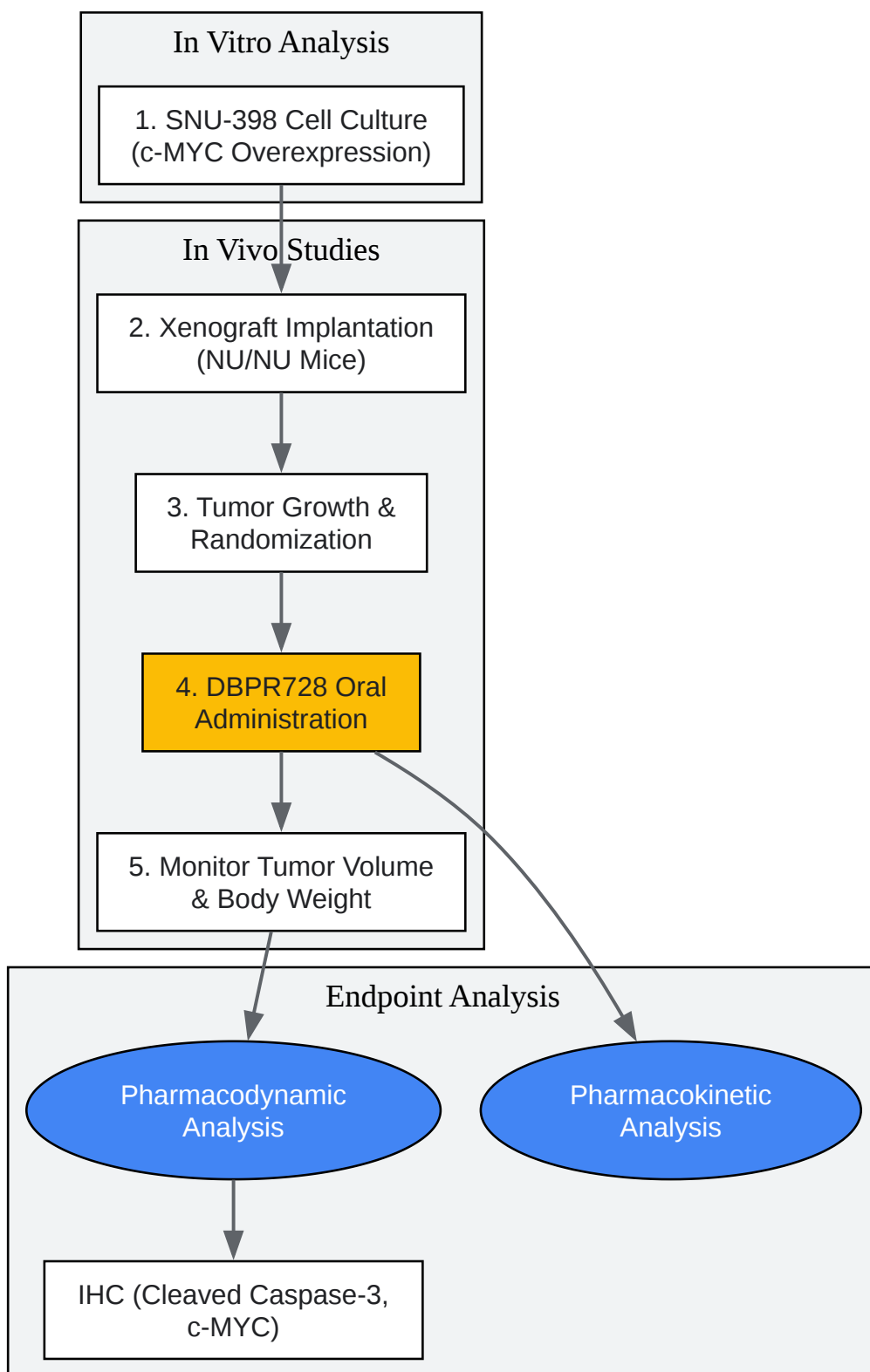
| Treatment Group | Dosing Regimen | Outcome |
|------------------------|---|--|
| DBPR728 | Various (e.g., 5-on-2-off, once-a-week) | Durable tumor regression. [1] [2] [3] |
| DBPR728 (Single Dose) | 300 mg/kg (oral) | Induced c-MYC reduction and apoptosis for over 7 days. [1] [2] [3] [4] |
| Alisertib (Comparator) | Standard regimens | DBPR728 demonstrated superior or comparable efficacy with a more convenient dosing schedule. [1] |

Core Signaling Pathway: The AURKA-MYC Axis

In many cancers, including HCC, AURKA and c-MYC are involved in a positive feedback loop that promotes cancer cell proliferation and survival.^[1] AURKA stabilizes c-MYC, preventing its degradation. In turn, c-MYC can transcriptionally upregulate AURKA.^[1] **DBPR728**, through its active form 6K465, disrupts this cycle.







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References

- 1. Aurora kinase A mediates c-Myc's oncogenic effects in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNU-398 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. A MYC-aurora kinase A protein complex represents an actionable drug target in p53-altered liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Aurora kinase A in hepatocellular carcinoma: Unveiling the intriguing functions of a key but still underexplored factor in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
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